molecular formula C18H16ClN3OS B2934859 (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one CAS No. 301175-29-1

(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2934859
CAS No.: 301175-29-1
M. Wt: 357.86
InChI Key: GVZQMKQFOPTAKT-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a benzyl group and a 4-chlorophenyl substituent, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a hydrazone. One common method includes the reaction of 5-benzylthiazolidin-4-one with 4-chlorobenzaldehyde hydrazone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to inhibit the growth of certain bacteria and cancer cell lines makes it a candidate for further investigation as a potential therapeutic agent.

Medicine

In medicine, the compound’s anti-inflammatory properties are of particular interest. Research is ongoing to determine its efficacy and safety in treating inflammatory diseases and conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-2-(1-(4-chlorophenyl)ethylidene)thiazolidin-4-one
  • 5-benzyl-2-(1-(4-methylphenyl)ethylidene)thiazolidin-4-one
  • 5-benzyl-2-(1-(4-fluorophenyl)ethylidene)thiazolidin-4-one

Uniqueness

Compared to similar compounds, (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one stands out due to its specific hydrazono group, which may enhance its biological activity and provide unique chemical reactivity. The presence of the 4-chlorophenyl group also contributes to its distinct properties, potentially offering improved efficacy in certain applications.

Properties

IUPAC Name

(2E)-5-benzyl-2-[(Z)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12(14-7-9-15(19)10-8-14)21-22-18-20-17(23)16(24-18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,20,22,23)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZQMKQFOPTAKT-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C/1\NC(=O)C(S1)CC2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.